2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step reactions starting from readily available starting materialsSpecific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific structural features, such as the butoxyphenyl and acetamide groups, which confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C28H30N6O3 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[11-(4-butoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C28H30N6O3/c1-4-6-16-37-22-12-10-21(11-13-22)23-17-24-27-31-34(28(36)32(27)14-15-33(24)30-23)18-25(35)29-26-19(3)8-7-9-20(26)5-2/h7-15,17H,4-6,16,18H2,1-3H3,(H,29,35) |
InChI Key |
OYEJHPQAIXQCIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC=C5CC)C)C3=C2 |
Origin of Product |
United States |
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